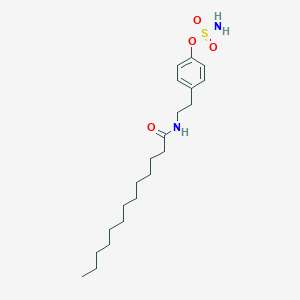
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE is a chemical compound with the molecular formula C21H36N2O4S and a molecular weight of 412.6 g/mol. This compound is characterized by the presence of a sulfamoyloxy group attached to a phenyl ring, which is further connected to an ethyl chain and a tridecanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE involves several steps. One common method includes the reaction of 4-sulfamoyloxyphenyl ethylamine with tridecanoic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfamoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE involves its interaction with specific molecular targets and pathways. The sulfamoyloxy group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by inhibiting specific signaling pathways .
Comparación Con Compuestos Similares
4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE can be compared with other similar compounds, such as:
N-ethyl-o/p-toluenesulfonamide: This compound also contains a sulfonamide group but differs in its overall structure and specific applications.
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: This compound has a similar phenyl ethylamine backbone but includes a boron-containing group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of a sulfamoyloxy group and a long alkyl chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
183560-60-3 |
|---|---|
Fórmula molecular |
C21H36N2O4S |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
[4-[2-(tridecanoylamino)ethyl]phenyl] sulfamate |
InChI |
InChI=1S/C21H36N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-21(24)23-18-17-19-13-15-20(16-14-19)27-28(22,25)26/h13-16H,2-12,17-18H2,1H3,(H,23,24)(H2,22,25,26) |
Clave InChI |
OJSPHDOZFQKYKM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
SMILES canónico |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
Sinónimos |
(4-O-sulfamoyl)-N-13CT (4-O-sulfamoyl)-N-tridecanoyl tyramine (p-O-sulfamoyl)-N-tridecanoyl tyramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















